Absolute Stereochemistry: (1R,2R)-trans Configuration vs. (1R,2S)-cis Isomer
The absolute stereochemistry of the target compound is unequivocally assigned as the (1R,2R)-trans isomer, a distinct chemical entity from its (1R,2S)-cis counterpart (CAS 52240-18-3) . This is not a racemic mixture but a single, defined enantiomer. The differentiation is founded on the SMILES notation [C@@H]1([C@H](C([O-])=O)CCCC1)C(=O)C2=CC=C(Cl)C=C2 for the trans-isomer, compared to the cis-isomer which has a different spatial arrangement . This structural certainty is a pre-requisite for reproducible SAR campaigns and asymmetric catalytic processes.
| Evidence Dimension | Absolute Configuration at C1 and C2 of the cyclohexane ring |
|---|---|
| Target Compound Data | (1R,2R)-trans configuration; SMILES: [C@@H]1([C@H](C([O-])=O)CCCC1)C(=O)C2=CC=C(Cl)C=C2 |
| Comparator Or Baseline | cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS 52240-18-3), which is the (1R,2S) diastereomer |
| Quantified Difference | Diastereomeric; the two compounds have different spatial arrangements at the C1 and C2 chiral centers, making them distinct chemical entities with different physical and chemical properties. |
| Conditions | Structural assignment via SMILES notation and IUPAC nomenclature published by chemical suppliers and authoritative databases. |
Why This Matters
For users in drug discovery and chiral synthesis, purchasing a single, defined enantiomer eliminates the variable of stereochemical ambiguity, ensuring that biological assay results or synthetic outcomes are attributable to a specific molecular geometry.
